Sufentanil Citrate is a potent synthetic opioid analgesic. [] Its chemical name is N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide citrate. [] It is classified as a phenylpiperidine derivative and acts as a pure μ-opioid receptor agonist. [] In scientific research, Sufentanil Citrate serves as a valuable tool in investigating opioid receptor pharmacology, pain mechanisms, and anesthetic interactions.
Sufentanil citrate is synthesized from 4-piperidone derivatives, specifically through the modification of the fentanyl structure. It belongs to the class of compounds known as phenylpiperidines, which are characterized by their strong binding affinity to opioid receptors in the central nervous system. This compound is recognized for its rapid onset and short duration of action, making it suitable for use in acute pain management scenarios.
The synthesis of sufentanil citrate involves several steps, starting from 4-piperidone. The Siegfried method is a notable approach where 4-piperidone is reacted with phenethyl bromide to produce N-phenethyl-4-piperidone, which is further converted into sufentanil through various chemical transformations. The final step typically involves the formation of the citrate salt by reacting sufentanil base with citric acid.
The synthesis can be optimized using techniques such as high-performance liquid chromatography for purification and characterization of the final product .
Sufentanil citrate has a complex molecular structure that can be represented by the following molecular formula:
The structure features a piperidine ring, an amide group, and a phenethyl side chain, which contribute to its high potency as an analgesic agent. The presence of the citrate moiety enhances solubility and stability in pharmaceutical formulations .
Sufentanil citrate undergoes various chemical reactions during synthesis, including:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure purity and yield .
Sufentanil exerts its effects primarily through agonism at the mu-opioid receptors in the central nervous system. Upon administration, it binds to these receptors, leading to:
The potency of sufentanil is attributed to its high lipophilicity, allowing rapid penetration into the central nervous system .
These properties are crucial for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects .
Sufentanil citrate is widely utilized in clinical settings for:
Research continues into novel delivery systems, such as nanoparticles, to enhance its therapeutic profile further .
Sufentanil citrate is a synthetic phenylpiperidine opioid agonist with the chemical name N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide citrate. Its molecular formula is C₂₂H₃₀N₂O₂S·C₆H₈O₇, yielding a molecular weight of 578.67 g/mol. The compound features three critical structural elements: a thiophene ring (enhancing lipid solubility), a methoxymethyl group (influencing receptor affinity), and a phenylpropanamide moiety (essential for µ-opioid receptor binding) [1] [9].
Sufentanil exhibits exceptionally high selectivity and binding affinity for the µ-opioid receptor (MOR), with an affinity constant (Ki) of 1.7 nM, approximately 10-fold greater than fentanyl. This results from optimal van der Waals interactions and hydrogen bonding within the MOR binding pocket. Intrinsic efficacy at the MOR is superior to most opioids, enabling near-complete receptor activation at low concentrations. This high efficacy translates to potent G-protein activation, inhibition of adenylate cyclase, reduced neurotransmitter release (e.g., substance P, GABA), and hyperpolarization via potassium channel activation [1] [9].
Table 1: Structural Features Governing Sufentanil’s Receptor Binding
Structural Element | Role in Pharmacology |
---|---|
Thiophene ring | Enhances lipophilicity (log P = 3.24) and CNS penetration |
Methoxymethyl group | Increases receptor affinity and selectivity for MOR |
Phenylpropanamide | Core binding motif for opioid receptors |
Piperidine nitrogen | Facilitates protonation and ionic bonding with ASP149 in MOR |
Sufentanil citrate pharmacokinetics follow a three-compartment model with parameters significantly influenced by administration route, age, and clinical status:
Table 2: Pharmacokinetic Parameters Across Populations
Parameter | Adults | Neonates | Hepatic Impairment |
---|---|---|---|
Half-life (min) | 164 | 434 | ↑ 2–3 fold |
Clearance (L/min) | 0.92 | 0.46 | ↓ 30–50% |
Vdss (L) | 350 | 500 | Unchanged |
Protein Binding (%) | 93 | 79 | Variable |
Sufentanil’s pharmacological profile distinguishes it from other MOR agonists through enhanced potency, receptor selectivity, and kinetic properties:
Table 3: Receptor Binding and Relative Potency
Opioid | MOR Ki (nM) | Relative Potency (Morphine = 1) | Therapeutic Index |
---|---|---|---|
Sufentanil | 1.7 | 500–1000 | 26,716 |
Fentanyl | 19 | 100 | 277 |
Morphine | 45 | 1 | 70 |
Sufentanil demonstrates superior hemodynamic stability compared to other opioids during major surgery via two key mechanisms:
Surgical stress activates the hypothalamic-pituitary-adrenal (HPA) axis, increasing cortisol and glucose. Sufentanil doses of 4–30 μg/kg blunt cortisol release by 60–80% and abolish hyperglycemic responses more effectively than fentanyl or inhaled anesthetics. This is mediated via:
Table 4: Hemodynamic and Stress Response Outcomes in Cardiac Surgery
Parameter | Sufentanil (20 μg/kg) | Fentanyl (100 μg/kg) | Isoflurane |
---|---|---|---|
MAP Change (%) | +5 ± 3 | +15 ± 4 | +25 ± 6 |
HR Change (%) | -8 ± 2 | +10 ± 3 | +20 ± 5 |
Cortisol Reduction (%) | 85 | 60 | 30 |
Catecholamine Suppression (%) | 95 | 70 | 40 |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2